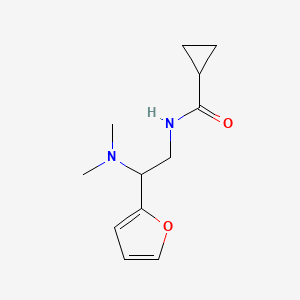

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide (CAS: 1209648-28-1) is a pharmaceutical intermediate featuring a cyclopropanecarboxamide core linked to an ethyl chain substituted with a dimethylamino group and a furan-2-yl moiety . Its molecular structure combines the steric constraint of the cyclopropane ring with the electron-rich furan and the basic dimethylamino group, making it a candidate for drug discovery, particularly in modulating receptor interactions.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)10(11-4-3-7-16-11)8-13-12(15)9-5-6-9/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,15) |

InChI Key |

UEAHHYKJVYXGFM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CNC(=O)C1CC1)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclopropanecarboxamide Derivatives

- Compound from : N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Key Differences: Replaces the dimethylamino-furan-ethyl chain with a diethylamino-phenoxy-phenyl group. Synthesis: Prepared via phenol coupling (78% yield, dr 23:1), indicating stereoselective synthesis challenges . Relevance: Highlights the impact of aromatic substituents (phenoxy vs. furan) on diastereomer formation and solubility (colorless oil vs. crystalline solids in other analogs).

Naphthofuran-Based Analogs ()

- Compound 15b: N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide Key Differences: Incorporates a methoxynaphthofuran group instead of furan-2-yl. Properties: Higher molecular weight (due to naphthofuran) and melting point (160–162°C vs. Pharmacology: Reported as a melatonergic ligand, suggesting CNS applications .

Ranitidine-Related Compounds ()

- Ranitidine Complex Nitroacetamide: Contains a dimethylaminomethyl-furan linked to a sulphanyl-ethyl-nitroacetamide chain. Key Differences: Sulphanyl and nitro groups introduce polarity, affecting bioavailability. Applications: Used in anti-ulcer drugs (e.g., ranitidine), indicating the pharmacological relevance of the dimethylamino-furan motif .

Comparative Data Table

Pharmacological Implications

- Furan vs. Naphthofuran : The smaller furan in the target compound may enhance metabolic stability compared to bulkier naphthofuran derivatives, which could improve blood-brain barrier penetration for CNS targets .

- Dimethylamino Group: Shared with ranitidine intermediates, this group may confer basicity, influencing protonation states and receptor binding in physiological pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.